molecular formula C15H11F3N4S B1434087 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499795-87-8

4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

Cat. No.: B1434087
CAS No.: 499795-87-8
M. Wt: 336.3 g/mol
InChI Key: AOSWUVBMSLLGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a chemical compound featuring a thiazole-pyrimidine core structure, provided for research and development purposes. This structural motif is found in compounds with significant biological activity. Notably, a closely related analog, JNJ-2482272, which differs in the position of the trifluoromethyl group on the phenyl ring, has been characterized as a potent activator of the Aryl Hydrocarbon Receptor (AhR) . AhR activation is a key mechanism of interest in immunology and toxicology, leading to the transcriptional upregulation of cytochrome P450 enzymes such as CYP1A1 and CYP1A2 . Furthermore, the N-pyrimidyl-2-thiazolamine scaffold is recognized in medicinal chemistry research for its potential to modulate various biological targets. Published studies on similar scaffolds have explored their application as positive allosteric modulators (PAMs) for G-protein coupled receptors, such as the M3 muscarinic acetylcholine receptor, highlighting the versatility of this chemotype in probe and drug discovery efforts . This compound is intended for in vitro research use only to investigate such biochemical pathways and receptor interactions. It is supplied as a solid and should be stored under appropriate conditions. Researchers should consult relevant safety data sheets and handle all materials in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4S/c1-8-12(11-5-6-20-14(19)22-11)23-13(21-8)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWUVBMSLLGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

The trifluoromethyl group at the meta-position on the phenyl ring requires specific conditions to ensure regioselective substitution.

Detailed Preparation Steps

Synthesis of the Thiazole Intermediate

  • Starting from acetophenone derivatives , the thiazole ring is constructed by reacting with reagents such as phenyltrimethylammonium tribromide followed by thiourea. This sequence yields 2-aminothiazole intermediates substituted with trifluoromethyl phenyl groups at the 2-position.

  • For example, acetophenone with trifluoromethyl substitution undergoes bromination and subsequent thiourea treatment to form the thiazole ring system with the desired substitution pattern.

  • Acetylation of the 2-aminothiazole intermediate with acetic anhydride produces an acetylated intermediate, which is crucial for further functionalization.

Functionalization of the 5-Position on Thiazole

  • The 5-position of the thiazole ring is functionalized to allow coupling with the pyrimidine ring. This is often achieved by reactions such as ipso-substitution under basic conditions or palladium-catalyzed coupling reactions.

  • For example, the acetylated intermediate is subjected to microwave-assisted reactions with formaldehyde and acetic acid, followed by treatment with methylpyrrolidine and bases to introduce substituents at the 5-position.

Coupling with Pyrimidin-2-amine

  • The key thiazole intermediate is coupled with 4,6-dichloropyrimidine derivatives under controlled conditions, often in tetrahydrofuran solvent at low temperatures (e.g., ice/methanol cooling), followed by the addition of sodium hydride as a base to facilitate coupling.

  • This step forms the crucial bond between the thiazole and pyrimidine rings, yielding the target compound or its close analogues.

Representative Synthetic Route Example

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Acetophenone derivative + phenyltrimethylammonium tribromide, then thiourea 2-Aminothiazole intermediate Not specified Formation of thiazole ring with trifluoromethyl phenyl substitution
2 Acetic anhydride, pyridine, 60 °C, 1 h Acetylated thiazole intermediate 88% Key step for further functionalization
3 Acetic acid, formaldehyde, acetic anhydride, microwave irradiation at 170 °C, 30 min Functionalized thiazole intermediate Not specified Introduction of substituent at 5-position
4 (2R)-2-methylpyrrolidine, N,N-diisopropylethylamine, 100 °C, 30 min Modified thiazole intermediate Not specified Prepares for coupling with pyrimidine
5 4,6-Dichloropyrimidine, THF, ice/methanol cooling, NaH, room temperature, 5 h Final coupled product (target compound) 59% Formation of thiazolyl-pyrimidin-2-amine linkage

Alternative and Supporting Methods

  • Other synthetic approaches involve bromination of thiazole intermediates followed by substitution with nucleophiles such as cyanomethanide to introduce functional groups facilitating pyrimidine coupling.

  • Use of microwave irradiation has been reported to accelerate key steps such as acetylation and coupling reactions, improving yields and reducing reaction times.

  • The Buchwald–Hartwig amination is an alternative palladium-catalyzed method for coupling piperazine derivatives with pyrimidines, which can be adapted for similar thiazolyl-pyrimidine syntheses.

Research Findings and Observations

  • The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving bioavailability and biological activity.

  • The synthetic route requires careful control of reaction conditions, especially temperature and reagent stoichiometry, to avoid side reactions and ensure regioselectivity.

  • Protective groups such as tert-butoxycarbonyl (Boc) are employed to mask reactive amine functionalities during intermediate steps, enabling selective transformations.

  • The final compound and intermediates are often purified by silica gel column chromatography using hexane-ethyl acetate mixtures, yielding pure solids suitable for further biological evaluation.

Summary Table of Key Intermediates and Reagents

Intermediate Description Key Reagents Reaction Conditions Notes
2-Aminothiazole derivative Thiazole ring with trifluoromethyl phenyl at 2-position Acetophenone derivative, phenyltrimethylammonium tribromide, thiourea Room temp to reflux Formation of thiazole core
Acetylated thiazole Acetyl protection at 2-amino group Acetic anhydride, pyridine 60 °C, 1 h Enables selective functionalization
Functionalized thiazole (5-position) Introduced substituent for coupling Formaldehyde, acetic acid, microwave irradiation 170 °C, 30 min Prepares for pyrimidine coupling
Coupled thiazolyl-pyrimidine Final target compound 4,6-Dichloropyrimidine, sodium hydride Room temp, 5 h Key C-N bond formation

Chemical Reactions Analysis

Types of Reactions

4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Table 1: Key Structural and Molecular Differences
Compound Name Substituents on Thiazole/Pyrimidine Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methyl, 3-(trifluoromethyl)phenyl C₁₅H₁₁F₃N₄S 336.34 Not reported
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine 2,4-Dimethyl, 4-(trifluoromethyl)phenyl C₁₆H₁₃F₃N₄S 350.36 Not reported
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) 4-Methyl, 3-morpholinophenyl, 5-fluoropyrimidine C₂₀H₂₂FN₅OS 435.49 225–227
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 4-Phenyl, 4-methyl-3-(morpholinosulfonyl)phenyl C₂₃H₂₅N₅O₂S₂ 487.60 98–99

Key Observations :

  • Substituents like morpholine (e.g., ) or sulfonyl groups (e.g., ) alter polarity and solubility, impacting pharmacokinetics.
  • The trifluoromethyl group in the target and enhances metabolic stability compared to non-fluorinated analogs.

Key Observations :

  • Yields for analogs range from 28% to 38%, suggesting challenges in optimizing reactions for thiazole-pyrimidine hybrids.
  • High purity (>98%) is achievable via RP-HPLC, critical for pharmacological studies .

Key Observations :

  • The target compound shares a scaffold with CDK inhibitors (e.g., ), but its activity depends on substituent effects.
  • Trifluoromethyl groups (target and ) may improve target selectivity over non-fluorinated compounds.

Physicochemical Properties

  • Melting Points : Analogs with polar substituents (e.g., morpholine in ) exhibit higher melting points (225–227°C) compared to sulfonyl-containing derivatives (98–99°C) , likely due to differences in crystallinity and intermolecular interactions.

Biological Activity

The compound 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a thiazole-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C13H12F3N3S
  • Molecular Weight: 287.32 g/mol
  • CAS Number: 438577-62-9
  • Density: 1.316 g/cm³
  • Boiling Point: 379.45°C

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and the thiazole-pyrimidine core. These components enhance binding affinity to various biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
Compound AHepG2 (liver cancer)0.62 ± 0.34Induces G2/M arrest and apoptosis
Compound BMCF7 (breast cancer)1.5 ± 0.25Inhibits cell migration and proliferation

In a study involving HepG2 cells, the compound demonstrated potent inhibition of cell migration and colony formation, with an IC50 value significantly lower than that of Sorafenib, a standard treatment for hepatocellular carcinoma (HCC) .

Inhibition of Kinases

The compound has been shown to inhibit several key kinases involved in cancer progression:

KinaseInhibition (%) at 10 μM
IGF1R76.84%
EGFR24.36%
VEGFR111.86%

These findings suggest that the compound may serve as a promising candidate for targeted cancer therapies by disrupting critical signaling pathways .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is crucial in reducing inflammation:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound C19.45 ± 0.0731.4 ± 0.12
Compound D26.04 ± 0.3623.8 ± 0.20

This data indicates that certain derivatives may exhibit comparable or superior anti-inflammatory effects compared to established NSAIDs like celecoxib .

Case Studies

Several studies have focused on the biological activity of thiazole-pyrimidine derivatives:

  • Study on HepG2 Cells : A derivative showed significant cytotoxicity with an IC50 of 0.62 μM and induced apoptosis through G2/M phase arrest .
  • Kinase Profiling : Research highlighted the compound's strong inhibitory effect on IGF1R, suggesting its potential use in therapies targeting insulin-like growth factor signaling pathways in cancers .
  • Anti-inflammatory Screening : Compounds were tested for their ability to inhibit COX enzymes, revealing promising anti-inflammatory properties that could lead to new therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of this compound?

  • Methodology : Use NMR spectroscopy (1H, 13C, 19F) to confirm atomic connectivity and substituent positions, particularly for the trifluoromethyl group and thiazole-pyrimidine core. X-ray crystallography is critical for resolving stereoelectronic effects, as demonstrated in studies of structurally related pyrimidine derivatives (e.g., hydrogen bonding networks and dihedral angles between aromatic rings) . High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For dynamic structural analysis, FT-IR identifies functional groups like amines and thiazoles.

Q. How can synthesis of this compound be optimized for reproducibility?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) based on precedents for analogous thiazole-pyrimidine hybrids. For example, highlights recrystallization from methanol to obtain high-purity crystals . Monitor reactions via thin-layer chromatography (TLC) and purify intermediates using column chromatography . Final characterization should include HPLC (>98% purity) and elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodology : Employ radioligand binding assays (e.g., using tritiated analogs) to screen against kinase or receptor panels. Functional assays in transfected cell lines (e.g., cAMP accumulation or calcium flux) can reveal agonism/antagonism. For target deconvolution, use chemoproteomics (e.g., affinity purification coupled with LC-MS/MS) or CRISPR-Cas9 knockout libraries to identify genetic dependencies linked to compound activity .

Q. How should researchers address contradictions in activity data across different studies?

  • Methodology : Evaluate variables such as cell line specificity (e.g., metabolic enzyme expression differences), assay conditions (e.g., serum concentration affecting bioavailability), and polymorphic crystal forms (e.g., hydrogen-bonding variations impacting solubility). For polymorph characterization, combine X-ray diffraction , differential scanning calorimetry (DSC) , and dynamic vapor sorption (DVS) . Replicate experiments under standardized conditions to isolate confounding factors.

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing the trifluoromethyl group with -Cl or -CF2H) and test them in kinase inhibition assays or cell viability screens . Use molecular docking (e.g., AutoDock Vina) to predict binding modes against crystallographic protein structures (e.g., ATP-binding pockets). Correlate computational predictions with experimental IC50 values to refine pharmacophore models .

Q. How can crystallographic data improve the understanding of this compound’s bioactivity?

  • Methodology : Resolve single-crystal structures to analyze intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-thiazole conformation) and intermolecular packing (e.g., C–H⋯π interactions influencing solubility). Compare with bioactive conformations of related compounds, such as pyrazole-pyrimidine hybrids, to identify critical torsional angles or steric constraints .

Q. What in vitro assays are recommended for assessing metabolic stability?

  • Methodology : Perform hepatic microsomal incubations (human or rodent) with NADPH cofactor to measure intrinsic clearance. Use LC-MS/MS to quantify parent compound depletion and metabolite formation. For cytochrome P450 inhibition, employ fluorogenic probe substrates (e.g., CYP3A4 with midazolam) .

Q. How should researchers mitigate hazards during handling and disposal?

  • Methodology : Follow fume hood protocols for fluorinated compounds to avoid inhalation exposure. Use polytetrafluoroethylene (PTFE)-lined containers for waste storage. Degrade reactive intermediates (e.g., thioureas) via alkaline hydrolysis before disposal. Consult Globally Harmonized System (GHS) classifications for toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.